2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
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Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is characterized by a complex structure that includes a pyridazinone core, azetidine moiety, and a pyrazolo[3,4-d]pyrimidine substituent. This unique combination of structural features may confer diverse biological activities.
Antiparasitic and Antifungal Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antiparasitic and antifungal agents. For instance, derivatives from this scaffold have shown significant activity against various parasitic infections, including those caused by Leishmania and Trypanosoma species. The mechanism often involves the inhibition of critical enzymes in the parasites' metabolic pathways .
Anti-Tubercular Activity
The compound's structural similarity to known anti-tubercular agents has led researchers to investigate its efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives exhibit promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating potential as anti-tubercular agents . The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic processes.
Anti-inflammatory Effects
Compounds with pyrazolo[3,4-d]pyrimidine cores have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant in the context of chronic inflammatory diseases where COX inhibition can alleviate symptoms . Research indicates that specific derivatives selectively inhibit COX-2 without affecting COX-1, suggesting a favorable side effect profile.
Synthesis and Biological Evaluation
A series of studies have synthesized various derivatives of the compound to evaluate their biological activities systematically. For example:
- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives through chlorination and subsequent hydrazinolysis .
- Biological Testing : The synthesized compounds were subjected to biological assays to determine their efficacy against specific targets such as Mycobacterium tuberculosis and various cancer cell lines. Notably, some compounds exhibited IC90 values lower than 5 μM against cancer cells .
Data Tables
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-13-23-19-16(9-22-26(19)2)20(24-13)27-10-14(11-27)12-28-18(29)6-5-17(25-28)15-4-3-7-21-8-15/h3-9,14H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCCDESATANYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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